1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The official IUPAC name is designated as this compound, which precisely describes the molecular architecture and functional group positioning. This nomenclature system provides unambiguous identification by systematically describing each component of the molecular structure.

The structural representation of this compound can be expressed through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System notation for the compound is CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O, which provides a linear representation of the molecular connectivity. The International Chemical Identifier notation offers another standardized approach: InChI=1S/C17H23NO3/c1-17(2,3)14-6-4-12(5-7-14)15(19)18-10-8-13(9-11-18)16(20)21/h4-7,13H,8-11H2,1-3H3,(H,20,21). These notation systems enable precise communication of structural information across different chemical databases and research platforms.

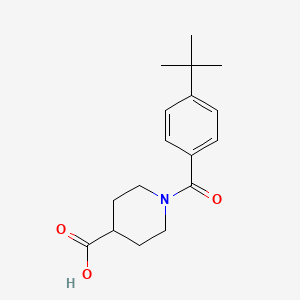

The compound features a piperidine ring system as its central heterocyclic core, with substituents at the 1-position and 4-position. The 1-position bears a 4-tert-butylbenzoyl group, while the 4-position contains a carboxylic acid functional group. This structural arrangement creates a molecule with distinct chemical properties and potential reactivity patterns that are directly reflected in its systematic nomenclature.

CAS Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service registry number for this compound is 593261-87-1, which serves as the definitive international identifier for this compound across chemical databases and regulatory systems. This unique numerical identifier was first assigned when the compound was registered in the Chemical Abstracts Service database, providing a permanent and unambiguous reference for the substance.

Multiple alternative naming conventions exist within the chemical literature and commercial databases. The compound is frequently referenced as 1-(4-(tert-Butyl)benzoyl)piperidine-4-carboxylic acid, representing a slight variation in the tert-butyl group notation. Additional systematic names include 4-Piperidinecarboxylic acid, 1-[4-(1,1-dimethylethyl)benzoyl]-, which follows Chemical Abstracts Service naming conventions by placing the core ring system first.

Commercial and research database identifiers provide further naming alternatives that facilitate compound identification across different platforms. These include designation codes such as AKOS BBV-015791, OTAVA-BB 1016727, and Oprea1_673387. The MDL number MFCD03056632 represents another standardized identifier used in chemical inventory systems. Additional research codes include SCHEMBL6504711, DTXSID80352897, and various supplier-specific identifiers such as STK110109, CS-0326903, and AKOS000134203.

The following table summarizes the primary identifiers and alternative names for this compound:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 593261-87-1 |

| MDL Number | MFCD03056632 |

| PubChem CID | 735979 |

| DTXSID | DTXSID80352897 |

| Primary IUPAC Name | This compound |

| Alternative IUPAC Name | 1-(4-(tert-Butyl)benzoyl)piperidine-4-carboxylic acid |

| CAS Index Name | 4-Piperidinecarboxylic acid, 1-[4-(1,1-dimethylethyl)benzoyl]- |

Molecular Formula and Weight Determination

The molecular formula of this compound is established as C17H23NO3, indicating a composition of seventeen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and three oxygen atoms. This elemental composition reflects the complex structure incorporating aromatic and aliphatic carbon frameworks, nitrogen-containing heterocyclic systems, and oxygen-bearing functional groups including both carbonyl and carboxyl moieties.

The molecular weight determination has been calculated through multiple computational chemistry platforms with consistent results. PubChem computational analysis determines the molecular weight as 289.4 grams per mole. Alternative database sources report slight variations in precision, with ChemicalBook and ChemBK databases citing 289.37 grams per mole. These minor differences reflect variations in computational precision and rounding conventions rather than fundamental discrepancies in the molecular structure.

The molecular weight calculation considers the atomic masses of all constituent elements according to International Union of Pure and Applied Chemistry standard atomic weights. Carbon contributes 17 × 12.011 = 204.187 atomic mass units, hydrogen contributes 23 × 1.008 = 23.184 atomic mass units, nitrogen contributes 1 × 14.007 = 14.007 atomic mass units, and oxygen contributes 3 × 15.999 = 47.997 atomic mass units, yielding a total theoretical molecular weight of 289.375 atomic mass units.

The compound's elemental analysis and molecular weight determination support its identification and characterization in analytical chemistry applications. Mass spectrometry techniques utilize the precise molecular weight for identification purposes, while elemental analysis confirms the empirical formula through quantitative determination of constituent elements.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H23NO3 | PubChem, ChemicalBook, ChemBK |

| Molecular Weight | 289.4 g/mol | PubChem |

| Molecular Weight | 289.37 g/mol | ChemicalBook, ChemBK |

| Carbon Atoms | 17 | All sources |

| Hydrogen Atoms | 23 | All sources |

| Nitrogen Atoms | 1 | All sources |

| Oxygen Atoms | 3 | All sources |

The International Chemical Identifier Key for this compound is BJBSXVBIXHZPGO-UHFFFAOYSA-N, providing a fixed-length identifier derived from the full International Chemical Identifier notation. This standardized identifier enables efficient database searching and cross-referencing across multiple chemical information systems, supporting research applications requiring precise molecular identification.

Properties

IUPAC Name |

1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)14-6-4-12(5-7-14)15(19)18-10-8-13(9-11-18)16(20)21/h4-7,13H,8-11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBSXVBIXHZPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352897 | |

| Record name | 1-(4-tert-Butylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593261-87-1 | |

| Record name | 1-(4-tert-Butylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Method

| Step | Reaction Description | Reagents/Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Boc protection of 4-piperidine carboxylic acid | React 4-piperidine carboxylic acid with di-tert-butyl dicarbonate in alkaline medium (NaOH or Na2CO3) in THF solvent; molar ratio 1:1.1; temperature ambient | High purity (>98%) Boc-protected intermediate obtained; reaction time shortened compared to conventional methods |

| 2 | Conversion to N,O-dimethylhydroxylamine intermediate | React Boc-protected acid with N,O-dimethylhydroxylamine hydrochloride in presence of triethylamine and isobutyl chlorocarbonate | Molar ratio Boc intermediate to hydroxylamine hydrochloride 1:1.3–1.7; efficient amidation |

| 3 | Grignard reaction to introduce acetyl group | React intermediate with Grignard reagent (e.g., methylmagnesium bromide) | Yield over 75%; fewer steps and shorter reaction time than traditional four-step processes |

Advantages

- Reduced number of steps (three vs. four).

- Higher overall yield and purity.

- Avoids use of difficult reagents like trifluoromethanesulfonic anhydride.

- Scalable for industrial production.

Reaction Scheme Summary

- 4-piperidine carboxylic acid + di-tert-butyl dicarbonate → Boc-protected 4-carboxypiperidine

- Boc-protected acid + N,O-dimethylhydroxylamine hydrochloride → N-methoxy-N-methylamide intermediate

- Intermediate + Grignard reagent → 1-tert-butoxycarbonyl-4-acetylpiperidine (precursor to target acid)

Alternative Route via Lithiation and Carboxylation

Stepwise Method

| Step | Reaction Description | Reagents/Conditions | Yield & Notes |

|---|---|---|---|

| a | Boc protection of 4-(2-bromophenyl)piperidine | React with di-tert-butyl dicarbonate in THF or THF/water with sodium or potassium carbonate or hindered amine base; 10–30 °C, 1–6 hours | Efficient Boc protection; product isolated by filtration or recrystallization |

| b | Lithiation of Boc-protected bromophenyl piperidine | React with alkyl lithium reagent (e.g., n-butyl lithium) at -100 to -60 °C in anhydrous THF | Forms organolithium intermediate in situ |

| c | Carboxylation | React organolithium intermediate with excess dry ice (CO2) over 1–4 hours, stirring 6–24 hours | Yields 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid |

| d | Reduction and further functionalization | Borane-dimethyl sulfide complex reduction in THF, reflux 1 hour, quench with methanol | Produces hydroxymethyl derivatives or further reduced products |

Advantages and Considerations

- Allows introduction of carboxylic acid functionality via direct carboxylation.

- Requires low temperature and anhydrous conditions.

- Organolithium reagents are highly reactive and require careful handling.

- Suitable for complex derivatives and fine-tuning of substitution patterns.

Comparative Data Table of Key Preparation Parameters

| Parameter | Boc Protection Step | Amidation Step | Grignard/Lithiation Step | Carboxylation Step |

|---|---|---|---|---|

| Starting Material | 4-piperidine carboxylic acid or 4-(2-bromophenyl)piperidine | Boc-protected acid | N,O-dimethylhydroxylamine intermediate or Boc-protected bromophenyl piperidine | Organolithium intermediate |

| Reagents | Di-tert-butyl dicarbonate, NaOH/Na2CO3 or hindered amine base | N,O-dimethylhydroxylamine hydrochloride, triethylamine, isobutyl chlorocarbonate | Methylmagnesium bromide or n-butyl lithium | Dry ice (CO2) |

| Solvent | THF or THF/water | THF or similar | THF (anhydrous) | THF (anhydrous) |

| Temperature | Ambient (10–30 °C) | Ambient | -100 to -60 °C | -100 to -60 °C |

| Reaction Time | 1–6 hours | Variable | 0.5–3 hours | 1–4 hours + stirring 6–24 hours |

| Yield | High purity (>98%) | Efficient amidation | >75% yield | Moderate to high yield |

| Isolation | Filtration, recrystallization | Standard workup | Standard workup | Standard workup |

Research Findings and Notes

- The Boc protection step is critical for selective functionalization and stability of intermediates.

- Use of N,O-dimethylhydroxylamine hydrochloride enables efficient conversion to Weinreb amide intermediates, facilitating controlled ketone formation via Grignard reagents.

- The lithiation-carboxylation route offers flexibility for introducing various substituents on the aromatic ring but requires stringent anhydrous and low-temperature conditions.

- Borane-mediated reductions are effective for converting carboxylic acid derivatives to alcohols or other reduced forms, useful in downstream modifications.

- The industrial method reduces reaction steps and hazardous reagents, improving scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid has been explored for its potential therapeutic effects. It is primarily investigated for:

- Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MCF7), colon (HT-29), and melanoma (M21) cells. The compound induces apoptosis and inhibits cell cycle progression at the G2/M phase, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : The compound has demonstrated effective inhibition against several bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentration (MIC) values in the low micromolar range, indicating potent antimicrobial activity .

Structure–Activity Relationship Studies

Research into the structure–activity relationship (SAR) of this compound has revealed that modifications to the piperidine and benzoyl groups can significantly influence its biological activity. This insight is crucial for optimizing the compound for enhanced efficacy in therapeutic applications .

Study 1: Anticancer Activity Assessment

In a detailed study published by PMC, researchers evaluated the antiproliferative effects of various morpholine derivatives on human cancer cell lines. The findings indicated that this compound had an IC50 value of approximately 15 μM against MCF7 cells, demonstrating its potential as an effective anticancer agent.

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited Staphylococcus aureus and Escherichia coli at MIC values ranging from 1 to 10 μg/mL. This study highlights its potential application in treating bacterial infections.

Study 3: Structure–Activity Relationship (SAR)

Research exploring the SAR of morpholine derivatives identified key functional groups contributing to biological activity. Modifications on the pyrimidine ring significantly influenced both antimicrobial and anticancer activities, suggesting avenues for further optimization of this compound for therapeutic use.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid

- 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester

- 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid

Uniqueness

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .

Biological Activity

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid, with the CAS number 593261-87-1, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H23NO3

- Molecular Weight : 289.37 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butylbenzoyl group and a carboxylic acid functional group.

Pharmacological Effects

This compound has shown various biological activities in different studies:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from studies on similar compounds:

- Inhibition of Protein Interactions : The compound may inhibit critical protein-protein interactions in viral replication pathways, specifically targeting the integrase enzyme in HIV .

- Metal Chelation : The carboxylic acid group could potentially act as a bidentate chelator for metal ions, which is a common mechanism for antioxidant activity in related compounds .

Case Study 1: Antiviral Activity Evaluation

A study conducted on various piperidine derivatives found that certain compounds exhibited over 50% inhibition of HIV integrase activity at concentrations around 100 µM. Among these, derivatives similar to this compound were highlighted for their ability to disrupt the LEDGF/p75 interaction effectively. The study concluded that structural modifications significantly impact the antiviral efficacy of these compounds .

Case Study 2: Antioxidant Potential Assessment

In another investigation focusing on the antioxidant properties of piperidine derivatives, it was observed that compounds with similar structural features displayed notable antioxidant activities through various assays such as ABTS and DPPH scavenging tests. While direct data on this compound was not available, the trends suggest that this compound could exhibit comparable antioxidant effects .

Summary of Biological Activities

Q & A

Q. What are the critical steps for synthesizing 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid with high purity?

Methodological Answer:

- Step 1: Coupling Reaction

React piperidine-4-carboxylic acid with 4-tert-butylbenzoyl chloride in a dry DCM solvent under nitrogen, using DMAP as a catalyst. Monitor completion via TLC (hexane:ethyl acetate, 3:1). - Step 2: Hydrolysis

Treat the ester intermediate with aqueous NaOH (5N) in ethanol at room temperature for 24 hours. Acidify with HCl (6N) to precipitate the carboxylic acid. - Step 3: Purification

Recrystallize the crude product from ethanol/water (1:1) and validate purity via HPLC (>98%) and melting point analysis (162–163°C) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR: Verify the tert-butyl group (δ 1.3–1.5 ppm, singlet) and aromatic protons (δ 7.4–8.1 ppm).

- IR: Confirm carbonyl stretches (C=O at ~1687 cm⁻¹ for benzoyl, ~1730 cm⁻¹ for carboxylic acid).

- Elemental Analysis: Match calculated vs. observed %C, %H, %N (e.g., %C 49.99 calculated vs. 50.04 observed) .

- Mass Spectrometry: Use ESI-MS to confirm molecular ion peaks (e.g., m/z 313 for the deprotonated form) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or reactivity of this compound?

Methodological Answer:

- Reaction Path Search:

Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Identify energy barriers for hydrolysis or coupling steps. - Machine Learning (ML):

Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. For example, prioritize DCM over THF due to higher predicted yields . - Virtual Screening:

Simulate interactions with biological targets (e.g., carbonic anhydrase) using molecular docking to guide derivatization for enhanced activity .

Q. How should researchers address discrepancies in reported biological activities of this compound?

Methodological Answer:

- Controlled Replication:

Reproduce experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) using standardized assays (e.g., fluorescence-based enzyme inhibition). - Data Triangulation:

Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50). - Batch Analysis:

Test multiple synthetic batches for impurities (e.g., residual tert-butylbenzoyl chloride) via LC-MS to rule out batch-specific artifacts .

Q. What strategies enhance the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Optimization:

Conduct stability studies across pH 3–8. Buffer at pH 5–6 (acetate buffer) to minimize hydrolysis of the benzoyl group. - Lyophilization:

Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent degradation during storage. - Chelation:

Add EDTA (1 mM) to sequester metal ions that catalyze decomposition .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal exposure (H315: Skin irritation).

- Ventilation: Conduct reactions in a fume hood to prevent inhalation of fine particles (H335: Respiratory irritation).

- Waste Disposal: Quench acidic residues with sodium bicarbonate before disposal .

Q. How can researchers design scalable synthetic routes for gram-scale production?

Methodological Answer:

- Flow Chemistry:

Implement continuous flow reactors to improve mixing and heat transfer during the coupling step. - Catalyst Recycling:

Use immobilized DMAP on silica gel to reduce catalyst waste and simplify purification. - Process Analytics:

Integrate in-line FTIR to monitor reaction progress in real time .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.